4-Chloro-6-(3-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile
Overview
Description
4-Chloro-6-(3-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile is a complex organic compound with a pyrimidine core This compound is characterized by the presence of a chloro group at the 4th position, a methoxyphenyl group at the 6th position, a methylthio group at the 2nd position, and a carbonitrile group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(3-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The initial step involves the formation of the pyrimidine ring through a condensation reaction between appropriate precursors, such as β-diketones and amidines.
Introduction of Functional Groups: Subsequent steps involve the introduction of the chloro, methoxyphenyl, methylthio, and carbonitrile groups through various substitution reactions. These steps often require specific reagents and catalysts to achieve the desired substitutions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(3-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile can undergo several types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions typically require bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) and solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-6-(3-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(3-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological macromolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-phenyl-2-(methylthio)pyrimidine-5-carbonitrile
- 4-Chloro-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile
- 4-Chloro-6-(3-methylphenyl)-2-(methylthio)pyrimidine-5-carbonitrile
Uniqueness
4-Chloro-6-(3-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and potential applications. The presence of the methoxy group on the phenyl ring, in particular, may influence its reactivity and interactions compared to similar compounds.
Properties
IUPAC Name |
4-chloro-6-(3-methoxyphenyl)-2-methylsulfanylpyrimidine-5-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3OS/c1-18-9-5-3-4-8(6-9)11-10(7-15)12(14)17-13(16-11)19-2/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVVEHIZUGPZHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C(=NC(=N2)SC)Cl)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.